molecular formula C20H19ClN6O2 B2819801 2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396635-69-0

2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2819801
M. Wt: 410.86
InChI Key: VLHHEVDHZLZRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule . The structural formula shows the arrangement of atoms in the molecule .


Synthesis Analysis

Synthesis analysis involves the study of how the compound is made from its constituent elements or from other compounds. This usually involves chemical reactions, the use of catalysts, and sometimes specific environmental conditions (temperature, pressure, etc.) .


Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography can be used to determine the three-dimensional structure .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. These properties can give important information about how the compound behaves under different conditions .

Scientific Research Applications

Tetrazole Derivatives in Medicinal Chemistry

Tetrazole moiety is recognized for its broad spectrum of biological properties, including antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. It serves as a bioisostere of the carboxylic acid group, enhancing lipophilicity, bioavailability, and reducing side effects of drugs. Several tetrazole-containing compounds are used for treating various diseases due to their favorable pharmacokinetic profile and metabolic stability (Patowary, Deka, & Bharali, 2021).

Environmental Impact and Biodegradation

The presence of chlorinated compounds like 2,4-D herbicides in agricultural environments highlights the environmental impact and the role of microorganisms in their degradation. This underlines the importance of understanding the behavior of similar compounds in environmental settings and exploring microbial biodegradation pathways to mitigate pollution and safeguard public health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).

Synthesis and Chemical Properties

The synthesis of heterocyclic compounds, including pyrazole and tetrazole derivatives, is crucial for developing new drugs with enhanced biological activities. Studies on regiochemistry control in radical cyclizations offer valuable insights into synthesizing physiologically active compounds, demonstrating the importance of chemical synthesis techniques in creating compounds with specific biological functions (Ishibashi & Tamura, 2004).

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound .

properties

IUPAC Name

2-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O2/c21-14-5-3-13(4-6-14)20(11-1-2-12-20)19(29)23-15-7-9-16(10-8-15)27-25-18(17(22)28)24-26-27/h3-10H,1-2,11-12H2,(H2,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHHEVDHZLZRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(4-chlorophenyl)cyclopentanecarboxamido)phenyl)-2H-tetrazole-5-carboxamide

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